molecular formula C7H7BrO5 B066309 5-Bromo-2,4-dihydroxybenzoic acid monohydrate CAS No. 160348-98-1

5-Bromo-2,4-dihydroxybenzoic acid monohydrate

Cat. No. B066309
M. Wt: 251.03 g/mol
InChI Key: MRIKDYLDHHINRD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Bromo-2,4-dihydroxybenzoic acid and its derivatives has been explored through different methods. For instance, the synthesis and structural characterization of its bromo derivative from dihydroxybenzoic acid have been specifically investigated, highlighting the conditions and outcomes of these synthesis processes (Xu Dong-fang, 2000).

Molecular Structure Analysis

The molecular structure of 5-Bromo-2,4-dihydroxybenzoic acid monohydrate and its complexes has been a subject of interest, particularly in how it interacts with other compounds through hydrogen bonding and other molecular interactions. Studies have shown how these interactions play a crucial role in the formation of supramolecular architectures, with detailed analysis provided by single-crystal X-ray diffraction studies (S. Varughese & V. Pedireddi, 2006).

Chemical Reactions and Properties

The chemical reactivity of 5-Bromo-2,4-dihydroxybenzoic acid monohydrate has been explored in the context of forming complexes with other compounds. This includes studies on its ability to form hydrogen bonds and engage in molecular recognition processes, which are essential for the development of supramolecular chemistry (S. Varughese & V. Pedireddi, 2006).

Physical Properties Analysis

The physical properties of 5-Bromo-2,4-dihydroxybenzoic acid monohydrate, such as its crystalline structure, have been analyzed to understand its stability and behavior under different conditions. The role of water molecules in stabilizing the crystal structure of related compounds provides insights into the hydration effects on its physical properties (Yong Du et al., 2020).

Scientific Research Applications

  • Synthesis and Structural Characterization : It has been studied as an intermediate for preparing pyrimidine medicaments and its synthesis and structural characterization have been investigated (Xu Dong-fang, 2000).

  • Molecular Recognition and Supramolecular Assemblies : Research includes studies on molecular recognition and the synthesis of supramolecular assemblies involving this compound and its derivatives with N-donor compounds. These studies focus on the interaction and recognition patterns through hydrogen bonds and other weak interactions (S. Varughese & V. Pedireddi, 2006).

  • Bromination and Pharmaceutical Applications : The bromination of related compounds has been studied for their potential in pharmaceutical applications. These studies include the synthesis of derivatives and their spectral analysis (D. Drewry & R. M. Scrowston, 1969).

  • Strength of Halogen Bonds : Research on the influence of methoxy-substituents on the strength of Br…Br type II halogen bonds in bromobenzoic acid, including computational analysis of intermolecular interactions, has been conducted (Pablo A. Raffo et al., 2016).

  • Antioxidant Properties : Studies on the antioxidant properties of potential biotransformation products of salicylate, sulphasalazine, and amidopyrine have been carried out. This research includes evaluating the efficiency of various compounds, including derivatives of dihydroxybenzoic acid, in quenching chemiluminescence produced by oxy radicals (W. H. Betts et al., 1985).

  • Metabolic Pathways in Drug Analysis : The metabolic pathways of related compounds, like 4-Bromo-2,5-dimethoxyphenethylamine, have been studied in human hepatocytes, focusing on their potential toxic effects and the construction of main metabolic pathways (H. Carmo et al., 2005).

  • Biological Activities of Lichen-Derived Compounds : Research on lichen-derived monoaromatic compounds, including dihydroxybenzoic acid and its derivatives, has revealed various pharmacological properties like antioxidant, antifungal, and enzyme inhibition activities (Thanh-Hung Do et al., 2022).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

5-bromo-2,4-dihydroxybenzoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO4.H2O/c8-4-1-3(7(11)12)5(9)2-6(4)10;/h1-2,9-10H,(H,11,12);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIKDYLDHHINRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)O)O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583462
Record name 5-Bromo-2,4-dihydroxybenzoic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,4-dihydroxybenzoic acid monohydrate

CAS RN

160348-98-1
Record name 5-Bromo-2,4-dihydroxybenzoic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2,4-dihydroxybenzoic acid monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LM Preston-Schaffter - 1994 - search.proquest.com
Matrix-assisted laser desorption ionization (MALDI) facilitates the formation of intact gas-phase ions of compounds (eg, high molecular weight species such as proteins and polymers) …
Number of citations: 2 search.proquest.com

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